Protein Kinase Inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Protein kinase inhibitors are a class of enzyme inhibitors that block the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate proteins by adding a phosphate group, which can modulate the protein’s function. This phosphorylation process is crucial for regulating various biological processes, including cell proliferation, differentiation, and apoptosis. Protein kinase inhibitors are used to treat diseases caused by hyperactive protein kinases, such as cancer and inflammatory conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of protein kinase inhibitors often involves complex organic synthesis techniques. One common approach is the use of transition-metal-free strategies, such as the preparation of pyrrolopyrazine derivatives. This involves a three-step process: cross-coupling of pyrrole rings with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods: Industrial production of protein kinase inhibitors typically involves large-scale organic synthesis and purification processes. These methods are optimized for high yield and purity, often using automated synthesis and high-throughput screening techniques to identify potent inhibitors .

Análisis De Reacciones Químicas

Types of Reactions: Protein kinase inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, covalent-allosteric inhibitors of the protein kinase Akt involve the formation of covalent bonds with the kinase, leading to the stabilization of inactive conformations .

Common Reagents and Conditions: Common reagents used in the synthesis of protein kinase inhibitors include acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of organic solvents like dimethyl sulfoxide and specific catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions are typically highly specific inhibitors that target particular protein kinases. These inhibitors can be designed to bind to the active site of the kinase or to allosteric sites, providing a high degree of selectivity and potency .

Aplicaciones Científicas De Investigación

Protein kinase inhibitors have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, protein kinase inhibitors are used as tools to study the phosphorylation process and to identify the roles of specific kinases in various biochemical pathways .

Biology: In biology, these inhibitors are used to investigate cellular signaling pathways and to understand the mechanisms of diseases caused by dysregulated kinase activity .

Medicine: In medicine, protein kinase inhibitors are used as therapeutic agents to treat various cancers, cardiovascular diseases, and inflammatory conditions. They are particularly effective in targeting cancers with specific kinase mutations .

Industry: In the pharmaceutical industry, protein kinase inhibitors are essential for drug discovery and development. They are used in high-throughput screening assays to identify potential drug candidates and to optimize their efficacy and safety profiles .

Mecanismo De Acción

Protein kinase inhibitors exert their effects by blocking the activity of protein kinases. They can bind to the active site of the kinase, preventing the phosphorylation of target proteins, or to allosteric sites, stabilizing inactive conformations of the kinase . This inhibition disrupts the signaling pathways that drive cell proliferation, survival, and other critical processes, making these inhibitors effective in treating diseases like cancer .

Comparación Con Compuestos Similares

- Phosphatase inhibitors: These inhibit the activity of phosphatases, enzymes that remove phosphate groups from proteins.

- Protease inhibitors: These inhibit the activity of proteases, enzymes that break down proteins.

- Allosteric inhibitors: These bind to sites other than the active site on enzymes, causing conformational changes that inhibit enzyme activity .

Protein kinase inhibitors stand out due to their specificity and potency in targeting kinases involved in critical signaling pathways, making them invaluable tools in both research and therapeutic applications .

Propiedades

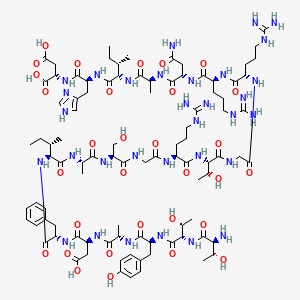

Fórmula molecular |

C94H148N32O31 |

|---|---|

Peso molecular |

2222.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |

Clave InChI |

AXOXZJJMUVSZQY-OCDBTFLZSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B13783520.png)

![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)